Cas no 1248449-12-8 (N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine)

N-(2-メトキシエチル)-3-メチル-1,2,4-オキサジアゾール-5-アミンは、1,2,4-オキサジアゾール骨格を有する有機化合物です。この化合物は、メトキシエチル基とメチル基の導入により、高い溶解性と安定性を示します。特に、医薬品中間体や農薬開発において有用な構造ユニットとして注目されています。その分子設計により、生体適合性や反応性のバランスが優れており、複雑な有機合成反応における多様な応用が可能です。また、官能基の特性を活かしたさらなる誘導体合成の起点としても利用価値が高いです。

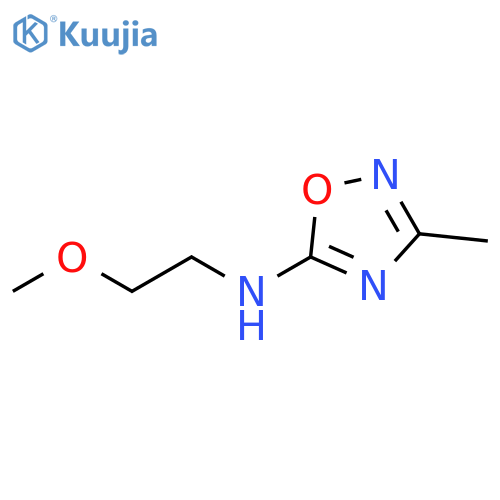

1248449-12-8 structure

商品名:N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine 化学的及び物理的性質

名前と識別子

-

- N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine

- 1,2,4-Oxadiazol-5-amine, N-(2-methoxyethyl)-3-methyl-

-

- インチ: 1S/C6H11N3O2/c1-5-8-6(11-9-5)7-3-4-10-2/h3-4H2,1-2H3,(H,7,8,9)

- InChIKey: LHZHRZDOZAMJCO-UHFFFAOYSA-N

- ほほえんだ: O1C(NCCOC)=NC(C)=N1

じっけんとくせい

- 密度みつど: 1.174±0.06 g/cm3(Predicted)

- ふってん: 249.2±42.0 °C(Predicted)

- 酸性度係数(pKa): 1.85±0.48(Predicted)

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1255699-2500mg |

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine |

1248449-12-8 | 2500mg |

$1230.0 | 2023-10-02 | ||

| Enamine | EN300-1255699-5000mg |

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine |

1248449-12-8 | 5000mg |

$1821.0 | 2023-10-02 | ||

| Enamine | EN300-1255699-100mg |

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine |

1248449-12-8 | 100mg |

$553.0 | 2023-10-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353624-100mg |

n-(2-Methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine |

1248449-12-8 | 98% | 100mg |

¥19299.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353624-1g |

n-(2-Methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine |

1248449-12-8 | 98% | 1g |

¥17556.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353624-250mg |

n-(2-Methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine |

1248449-12-8 | 98% | 250mg |

¥16156.00 | 2024-08-09 | |

| Enamine | EN300-1255699-10000mg |

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine |

1248449-12-8 | 10000mg |

$2701.0 | 2023-10-02 | ||

| Enamine | EN300-1255699-0.5g |

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine |

1248449-12-8 | 0.5g |

$781.0 | 2023-06-08 | ||

| Enamine | EN300-1255699-5.0g |

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine |

1248449-12-8 | 5g |

$2360.0 | 2023-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353624-500mg |

n-(2-Methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine |

1248449-12-8 | 98% | 500mg |

¥19675.00 | 2024-08-09 |

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

1248449-12-8 (N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量